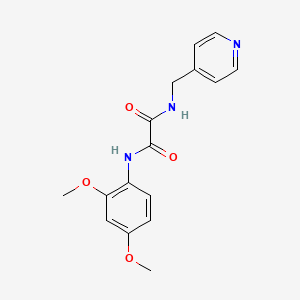
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. DMAPT is a promising candidate as an anti-cancer agent due to its ability to selectively target cancer cells while leaving healthy cells unaffected.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide inhibits the activity of IKKβ, which is an upstream regulator of NF-κB, leading to the downregulation of NF-κB target genes that are involved in cell survival and proliferation. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to inhibit the activity of STAT3, which is a transcription factor that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to have several biochemical and physiological effects. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide inhibits the activity of NF-κB and STAT3, leading to the downregulation of genes that are involved in cell survival and proliferation. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unaffected. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages for lab experiments. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide is a relatively simple and efficient compound to synthesize, and it has been extensively studied for its potential therapeutic applications in cancer treatment. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to selectively target cancer cells while leaving healthy cells unaffected, making it a promising candidate for cancer therapy. However, there are also limitations to using N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide in lab experiments. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has poor solubility in water, which can make it difficult to administer in vivo. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to have low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide. One direction is to investigate the potential of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide as a combination therapy with other anti-cancer agents. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Another direction is to investigate the potential of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide as a preventative agent for cancer. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to have potent anti-cancer activity, and it may be possible to use N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide as a preventative agent for individuals at high risk of developing cancer. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide to optimize its use in clinical settings.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide is a promising candidate as an anti-cancer agent due to its ability to selectively target cancer cells while leaving healthy cells unaffected. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide inhibits the activity of NF-κB and STAT3, leading to the downregulation of genes that are involved in cell survival and proliferation. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unaffected. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages for lab experiments, but there are also limitations to using N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide in vivo. Future research on N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide should focus on investigating its potential as a combination therapy, preventative agent, and optimizing its pharmacokinetics and pharmacodynamics for clinical use.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the reaction of 2,4-dimethoxybenzaldehyde with 4-pyridinecarboxaldehyde followed by reduction with sodium borohydride. The resulting product is then reacted with ethylenediamine to yield N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide. The synthesis of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been reported in several studies, and it is a relatively simple and efficient process.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has potent anti-cancer activity against a variety of cancer cell lines, including pancreatic, breast, prostate, and lung cancer. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unaffected. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-3-4-13(14(9-12)23-2)19-16(21)15(20)18-10-11-5-7-17-8-6-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWANGSPBWBKPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethoxy-phenyl)-N'-pyridin-4-ylmethyl-oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

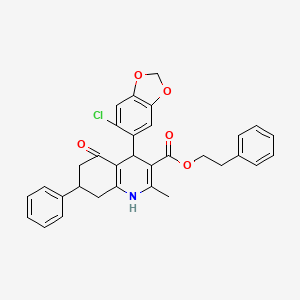
![N-[(5-bromo-2-furyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5139887.png)
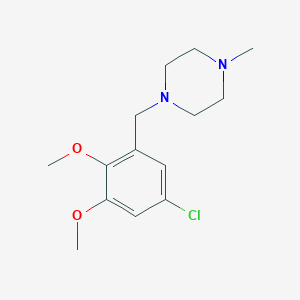
![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B5139908.png)

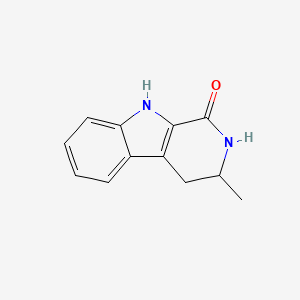
![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)
![2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5139934.png)

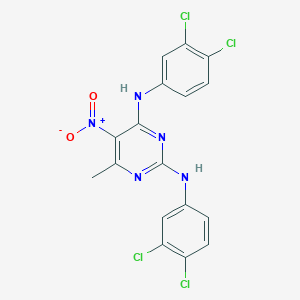
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5139948.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B5139955.png)